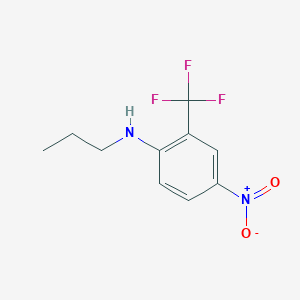

4-nitro-N-propyl-2-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

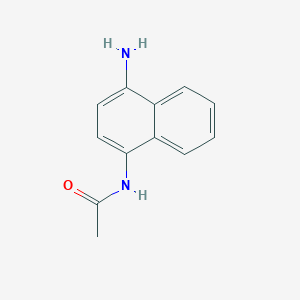

The molecular structure of 4-nitro-N-propyl-2-(trifluoromethyl)aniline consists of an aniline ring (C6H5N) with a nitro group (NO2) at the para position and a trifluoromethyl group (CF3) attached to the nitrogen atom. The presence of these functional groups significantly influences its chemical behavior and reactivity .

Chemical Reactions Analysis

- Halogenation : The trifluoromethyl group may react with halogens (e.g., Cl2, Br2) to form halogenated derivatives .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Analytical Detection Techniques

The detection of 4-nitro-N-propyl-2-(trifluoromethyl)aniline in biological materials presents unique challenges due to its specific chemical properties. A study outlined a method using thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and electron spectrophotometry for the detection of this compound in biological samples. Acetone was proposed as an isolating agent for extracting the compound from cadaveric hepatic tissue and biological fluids, demonstrating the compound's separation from endogenous materials on a silica gel column. Quantitative assessments in various biological materials, including cadaveric hepatic tissue, blood, plasma, and urine, were conducted, showcasing the method's capability to detect minimal amounts of this compound in biological matrices (Shormanov, Andreeva, & Omel'chenko, 2016).

Spectroscopic and Structural Studies

A comprehensive spectroscopic investigation using Fourier transform infrared (FT-IR) and FT-Raman spectra was conducted on 4-nitro-N-propyl-2-(trifluoromethyl)aniline (NTFA). This study provided a detailed vibrational assignment and analysis of the compound, employing ab initio and DFT methods to explore its vibrational, structural, thermodynamic, and electronic characteristics. The study's findings highlighted the influence of substituent groups on the molecular and electronic properties of the compound, adding valuable insight into its chemical behavior and potential applications (Saravanan, Balachandran, & Viswanathan, 2014).

Molecular Hybrid for Cancer Therapy

A novel photoactivatable bichromophoric conjugate incorporating 4-nitro-N-propyl-2-(trifluoromethyl)aniline as a component was designed for potential cancer therapy. This conjugate, aimed at generating singlet oxygen and nitric oxide upon irradiation with light, demonstrated amplified photomortality in melanoma cancer cells compared to a model compound lacking NO-release capability. The study's outcomes suggest promising applications of such molecular hybrids in photodynamic therapy, offering a bimodal approach to cancer cell eradication (Fraix et al., 2016).

Nonlinear Optical Materials

Research into the development of novel electrochromic materials employing nitrotriphenylamine units, including 4-nitro-N-propyl-2-(trifluoromethyl)aniline, as acceptors revealed their potential in near-infrared (NIR) electrochromic applications. These materials, characterized by outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the NIR region, hold significant promise for advancing electrochromic device technologies (Li et al., 2017).

Photochemotherapeutics Development

The synthesis of bioconjugates combining 4-nitro-N-propyl-2-(trifluoromethyl)aniline derivatives with 2'-deoxyadenosine and bile acid derivatives led to compounds with anticancer activity capable of releasing nitric oxide under visible light. These novel bioconjugates, demonstrated to effectively release NO and exhibit antiproliferative activity against cancer cell lines, represent an innovative approach to photochemotherapeutics (Navacchia et al., 2016).

Mécanisme D'action

Mode of Action

It is known that nitroaromatic compounds like this one can undergo reduction to form reactive intermediates, which can then interact with various cellular targets .

Biochemical Pathways

Nitroaromatic compounds are often involved in redox reactions and can interfere with various cellular processes, but the specific pathways affected by this compound are currently unknown .

Pharmacokinetics

As a nitroaromatic compound, it may be subject to hepatic metabolism, particularly reduction, but further studies are needed to confirm this .

Propriétés

IUPAC Name |

4-nitro-N-propyl-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKHTJZKQWKONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-propyl-2-(trifluoromethyl)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)

![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)